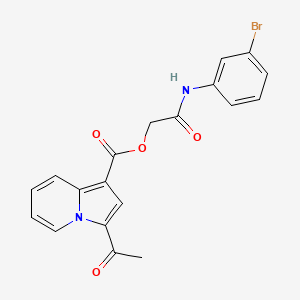
2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the indolizine family, which is a class of heterocyclic compounds that have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Detection of Protein Aggregates in Neurodegenerative Diseases
- Summary of the Application: The compound is used as a fluorescent probe to detect fibrillar aggregates of the α-synuclein (αS) protein, which are a hallmark of Parkinson’s disease (PD) . The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- Methods of Application or Experimental Procedures: The probe is applied to samples containing αS fibrils. The probe’s fluorescence is turned on upon binding to the fibrils, allowing for their detection . The probe’s fluorescence properties are sensitive to polarity and viscosity, enabling it to detect changes in the environment of the fibrils .
- Results or Outcomes: The probe was able to selectively detect αS fibrils amplified from PD with dementia (PDD) patient samples . This suggests that the probe could be used as a diagnostic tool for PD and other neurodegenerative diseases characterized by the presence of αS fibrils .
Energy Conversion and Storage Systems
- Summary of the Application: While not directly related to your compound, 2D MXenes, a family of two-dimensional inorganic compounds, have shown exciting potential for energy conversion and electrochemical storage .
- Methods of Application or Experimental Procedures: MXenes are used in electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. They are also used in photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction .
- Results or Outcomes: Extensive experimental and theoretical studies have shown the exciting potential of MXenes for energy conversion and storage .
Flexible Platform for Bioelectronic Applications
- Summary of the Application: A novel hybrid material polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA) with robust mechanical strength, electrical performance and biocompatibility is developed .
- Methods of Application or Experimental Procedures: The PPDA hybrid maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
- Results or Outcomes: In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
Quantum Internet
- Summary of the Application: While not directly related to your compound, there has been significant progress in the development of a quantum internet . This involves creating networks that could have revolutionary applications by generating quantum entanglement over optical fibers across real cities .
- Methods of Application or Experimental Procedures: The quantum internet involves the use of quantum entanglement, where two or more objects are linked so that they contain the same information even if they are far apart . This is achieved over several kilometers of existing optical fibers in real urban areas .
- Results or Outcomes: The development of a quantum internet could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information . It could also enable certain types of scientific experiment, for example by creating networks of optical telescopes that have the resolution of a single dish hundreds of kilometers wide .
AI on Android
- Summary of the Application: Google AI on Android is a new kind of assistant that uses generative AI to help users be more creative and productive .
- Methods of Application or Experimental Procedures: The AI is integrated into Android and is getting even better at understanding the context of what’s on the user’s screen and what app they’re using . Users can bring up the AI’s overlay on top of the app they’re in to easily use the AI in more ways .
- Results or Outcomes: The AI on Android can help users interact with their devices in entirely new ways . For example, users can drag and drop generated images into Gmail, Google Messages and other places, or tap “Ask this video” to find specific information in a YouTube video .
Eigenschaften
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRGIPHUKHJAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

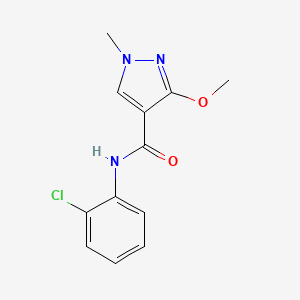
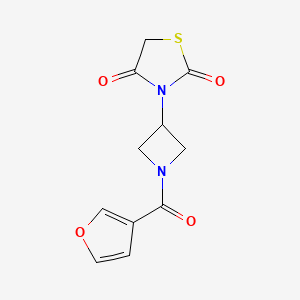
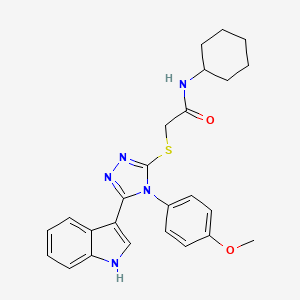
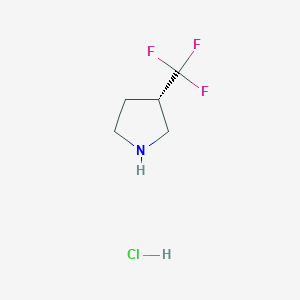
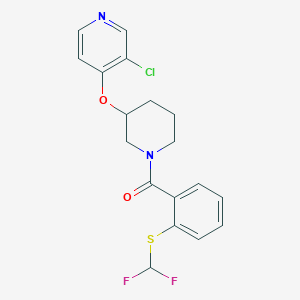

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
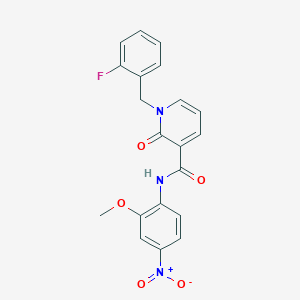
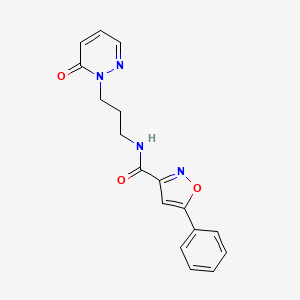
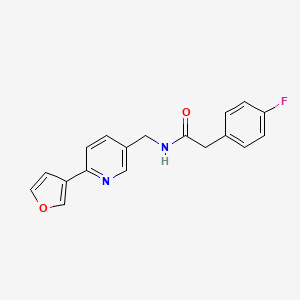
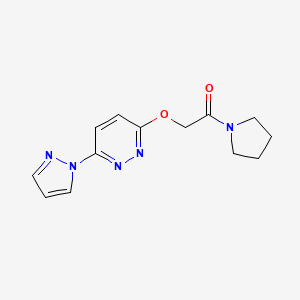
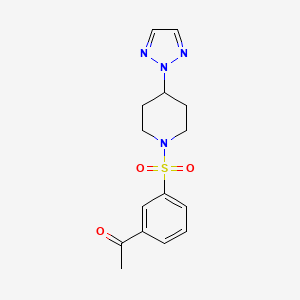
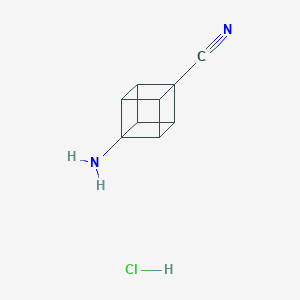
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)